molecular formula C12H6BrClO B12822945 4-Bromo-6-chlorodibenzo[b,d]furan

4-Bromo-6-chlorodibenzo[b,d]furan

Cat. No.: B12822945
M. Wt: 281.53 g/mol
InChI Key: VAKXVDUJGANVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran. One common method is the bromination and chlorination of dibenzofuran under controlled conditions. For example, dibenzofuran can be reacted with bromine and chlorine in the presence of a catalyst such as iron(III) chloride to selectively introduce bromine and chlorine atoms at the 4 and 6 positions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chlorodibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-chlorodibenzo[b,d]furan has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Environmental Studies: Dibenzofurans, including halogenated derivatives, are studied for their environmental impact and behavior.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chlorodibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluorodibenzo[b,d]furan
  • 4-Chloro-6-bromodibenzo[b,d]furan
  • 4-Iodo-6-chlorodibenzo[b,d]furan

Uniqueness

4-Bromo-6-chlorodibenzo[b,d]furan is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This positional specificity can make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C12H6BrClO

Molecular Weight

281.53 g/mol

IUPAC Name

4-bromo-6-chlorodibenzofuran

InChI

InChI=1S/C12H6BrClO/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H

InChI Key

VAKXVDUJGANVGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C2C=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.